
4-(N,N-dimethylsulfamoyl)-N-((6-methylpyrimidin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N,N-dimethylsulfamoyl)-N-((6-methylpyrimidin-4-yl)methyl)benzamide, also known as DMSB, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Insecticide Metabolism Studies
4-(Dimethylsulfamoyl)-N-[(6-methylpyrimidin-4-yl)methyl]benzamide: has been investigated for its metabolism in fungi, particularly Cunninghamella elegans ATCC36112 . This microbial model effectively degrades the organophosphorus pesticide diazinon . The metabolism involves cytochrome P450 enzymes, which play a crucial role in oxidation and hydrolysis. Diazinon is primarily transformed into two major metabolites: diethyl (2-isopropyl-6-methylpyrimidin-4-yl) phosphate (diazoxon) and 2-isopropyl-6-methyl-4-pyrimidinol (pyrimidinol) . Understanding this pathway contributes to toxicological insights and potential applications in pesticide remediation .
Histone Deacetylase (HDAC) Inhibition
Compounds with HDAC inhibitory activity have shown promise in cancer therapy. While not directly related to the insecticide application, the structural features of 4-(dimethylsulfamoyl)-N-[(6-methylpyrimidin-4-yl)methyl]benzamide suggest potential HDAC inhibition. Further studies could explore its effects on cancer cells and epigenetic regulation .
Antimicrobial Properties
Novel derivatives of 4,6-diphenylpyrimidine analogs, including benzamide derivatives, have been evaluated for antimicrobial activity. Although not specifically tested for the compound , its structural similarity warrants investigation. Researchers could assess its antibacterial and antifungal effects .
Drug Design and Molecular Docking
Computational studies involving molecular docking have hinted at the compound’s potential anticancer activity. By targeting specific functional groups adjacent to the metal-binding benzamide, researchers can explore its interactions with relevant proteins. These insights may guide drug design efforts .
Toxicology and Environmental Impact
Considering the widespread use of diazinon (from which this compound is derived), understanding its toxicological effects is crucial. Researchers can investigate its impact on non-target species, oxidative damage, and potential health risks. Additionally, assessing its persistence in the environment and potential degradation pathways is essential for environmental safety .
Phosphorothioate Derivatives in Agrochemicals
While not directly studied for this compound, the presence of a phosphorothioate group suggests potential applications in agrochemicals. Researchers could explore its insecticidal or acaricidal properties, especially considering its structural resemblance to diazinon .
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(6-methylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-11-8-13(18-10-17-11)9-16-15(20)12-4-6-14(7-5-12)23(21,22)19(2)3/h4-8,10H,9H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFJLVGIBHLJNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


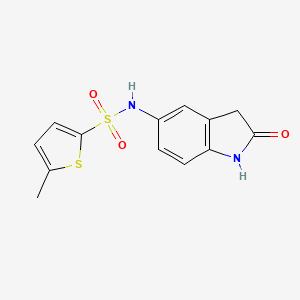

![7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2636658.png)
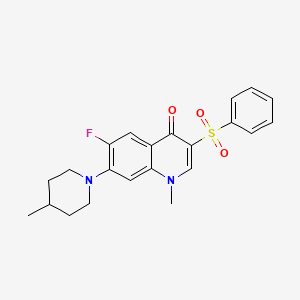
![N-Cyclopropyl-N-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]-6-methoxypyrimidin-4-amine](/img/structure/B2636662.png)
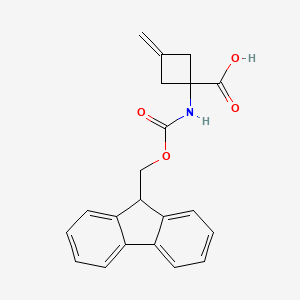
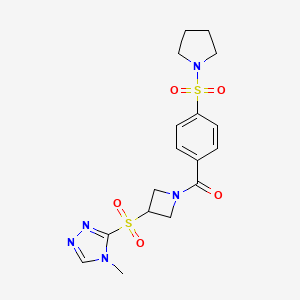
![2-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2636667.png)
![N-(3-fluorophenyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2636668.png)
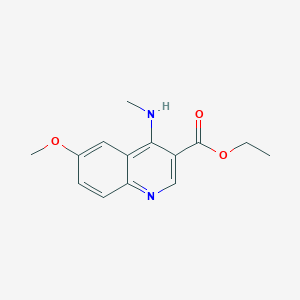
![Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate](/img/structure/B2636675.png)

![6-cyclopropyl-2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2636678.png)